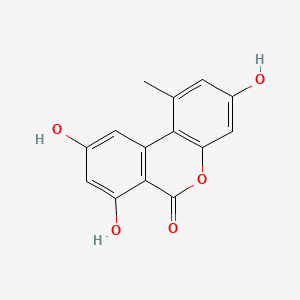
Alternariol
描述
Alternariol is a toxic metabolite produced by Alternaria fungi. It is an important contaminant in cereals and fruits . Alternariol exhibits antifungal and phytotoxic activity. It is reported to inhibit cholinesterase enzymes. It is also a mycoestrogen . A 2017 in vitro assay study reported alternariol to be a full androgen agonist .
Synthesis Analysis
Alternariol and alternariol monomethylether were enzymatically glycosylated in a whole-cell biotransformation system using a glycosyltransferase from strawberry (Fragaria x ananassa), namely UGT71A44, expressed in Escherichia coli (E. coli). The formed glucosides were isolated, purified, and structurally characterized .
Molecular Structure Analysis
The planarity of alternariol is dependent on the orientations of its three free rotatable hydroxyl groups . The physico-chemical properties of alternariol, alternariol monomethyl ether, isomethyl alternariol, and demethylated alternariol were investigated and compared using the density functional theory .
Chemical Reactions Analysis
Alternariol and/or its derivatives exhibit anticancer through several pathways, including cytotoxic, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic, anti-proliferative, autophagy, and estrogenic and clastogenic mechanisms .
Physical And Chemical Properties Analysis
Alternariol has a chemical formula of C14H10O5 and a molar mass of 258.23 g·mol −1 . It is stored at 2-8°C in a dry, sealed environment .
科学研究应用
Mycotoxin Research and Food Safety
Alternariol: is a mycotoxin produced by various species of the fungus Alternaria, commonly found in grains, fruits, and fruit-based food products . It’s crucial for food safety research to understand the occurrence levels of AOH in different food products. This knowledge aids health risk assessors and highlights commodities that require regulation of AOH levels to prevent potential health risks like esophageal cancer and endocrine disruption .
Anticancer Agent Exploration
Recent studies have explored the potential of AOH and its derivatives as anticancer agents. These compounds exhibit anticancer effects through several pathways, including cytotoxicity, oxidative stress, anti-inflammatory actions, cell cycle arrest, apoptotic cell death, genotoxicity, anti-proliferative effects, autophagy, and estrogenic mechanisms . This makes AOH a promising candidate for chemotherapy drug development.
Genotoxicity and Mutagenicity Studies
AOH: has been shown to cause DNA damage through indirect mechanisms, which is significant for understanding its genotoxic and mutagenic potential . Research in this field can contribute to the development of new strategies for mitigating the risks associated with exposure to such mycotoxins.
Endocrine Disruption Research
Due to its structural similarity to estrogen, AOH has been linked to endocrine disruption in humans . Studying the effects of AOH on hormone systems can provide insights into the prevention and treatment of related disorders.
Detection and Control Method Development
Developing high-throughput methods for monitoring levels of AOH in food is becoming increasingly important due to its toxicity and potential mutagenic activity . Research in this area focuses on creating more efficient and accurate detection techniques, which are essential for ensuring food safety.
Environmental Impact Assessment
Understanding the effect of anthropogenic activities on the spread of AOH is vital for environmental impact assessments . This research can lead to better management practices that minimize the contamination of food products by Alternaria fungi and their toxins.
作用机制
Target of Action
Alternariol (AOH) is a mycotoxin produced by the fungi of the genus Alternaria. Its primary targets include DNA topoisomerases, enzymes crucial for DNA replication and transcription, and estrogen receptors, particularly estrogen receptor alpha (ERα) . These targets play significant roles in cellular processes such as DNA repair, replication, and hormone signaling.
Mode of Action
Alternariol interacts with DNA topoisomerases, leading to the formation of single-strand and double-strand breaks in DNA . This interaction disrupts the normal function of these enzymes, causing DNA damage and triggering various DNA damage response pathways. Additionally, AOH binds to ERα, modulating the receptor’s activity and influencing gene expression related to cell proliferation and apoptosis .
Biochemical Pathways
The primary biochemical pathways affected by alternariol include:
- DNA Damage Response Pathways: The interaction with DNA topoisomerases results in DNA strand breaks, activating pathways involved in DNA repair and cell cycle arrest .
- Oxidative Stress Pathways: AOH induces the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction .
- Estrogen Signaling Pathways: By binding to ERα, alternariol influences estrogen-responsive gene expression, affecting cell proliferation and apoptosis .
Pharmacokinetics
Metabolism may involve hepatic enzymes, and excretion is expected to occur primarily through urine and feces .
Result of Action
At the molecular level, alternariol’s action results in DNA damage, oxidative stress, and modulation of estrogen receptor activity. These effects lead to cell cycle arrest, apoptosis, and reduced cell proliferation. At the cellular level, AOH exhibits cytotoxic, genotoxic, and anti-proliferative effects, making it a potential candidate for anticancer therapies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of alternariol. For instance, AOH is stable under acidic conditions but may degrade under alkaline conditions. Temperature fluctuations can also affect its stability, with higher temperatures potentially leading to degradation. Additionally, the presence of other mycotoxins or chemicals can modulate its toxicity and biological activity .
安全和危害
属性
IUPAC Name |
3,7,9-trihydroxy-1-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBXXEKPIIDJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214305 | |
| Record name | Alternariol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alternariol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Alternariol | |
CAS RN |
641-38-3 | |
| Record name | Alternariol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alternariol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alternariol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,9-Trihydroxy-1-methyl-6H-dibenzo(b,d)pyran-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALTERNARIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9L4260JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alternariol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
350 °C | |
| Record name | Alternariol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of alternariol?
A1: While the exact mechanism is still under investigation, research suggests that AOH exerts its toxic effects through multiple pathways. It has been shown to inhibit the activity of topoisomerase II [, ], enzymes essential for DNA replication and repair. AOH also disrupts the photosynthetic electron transport chain in chloroplasts, affecting plant growth []. Additionally, AOH can induce oxidative stress and mitochondrial dysfunction in human cells [, ], contributing to its cytotoxic effects.
Q2: How does alternariol affect cell viability?
A2: Studies using human colon carcinoma cells (HCT116) demonstrated that AOH exposure, even at low doses, can lead to a reduction in cell viability. This cytotoxic effect appears to be mediated by the activation of mitochondrial-dependent apoptosis, characterized by the opening of the mitochondrial permeability transition pore (PTP) and loss of mitochondrial transmembrane potential (ΔΨm) [].
Q3: What is the molecular formula and weight of alternariol?
A3: The molecular formula of AOH is C14H10O5, and its molecular weight is 258.23 g/mol.
Q4: How stable is alternariol during food processing?
A4: The stability of AOH during food processing varies depending on the specific process and food matrix. Studies have shown that AOH is relatively stable during wet baking but degrades significantly during dry baking []. Carrot juice processing has been shown to reduce AOH levels by over 98% [].
Q5: Are there methods to remove alternariol from contaminated products?
A5: Research suggests that cyclodextrin-based polymers could be promising materials for the extraction and removal of AOH from aqueous solutions, including beverages [, ].
Q6: Does alternariol exhibit any catalytic properties?
A6: Current research primarily focuses on AOH as a mycotoxin and its toxicological properties. There is no evidence suggesting catalytic properties or applications for AOH.
Q7: Have computational methods been used to study alternariol?
A7: Yes, in silico methods have been employed to predict the metabolism and toxicity of AOH and its metabolites []. These models utilize programs like MetaTox, SwissADME, pKCMS, and PASS to assess ADME properties, toxicological endpoints, and interactions with drug-metabolizing enzymes.
Q8: How do structural modifications of alternariol affect its activity?
A8: Methylation of AOH's phenolic hydroxyl groups significantly influences its biological activity. For instance, the rate of lactone ring formation, a crucial aspect of its chemical behavior, is affected by the degree of methylation, especially at the C(4') position []. Additionally, synthetic analogues of AOH, particularly 6H-benzo[c]chromen-6-ones, have demonstrated greater inhibitory effects on the photosynthetic electron transport chain compared to the parent compound [].
Q9: What analytical techniques are used to detect and quantify alternariol?
A9: Various analytical techniques are employed to detect and quantify AOH in food and feed samples. The most common methods include:- Thin-layer chromatography (TLC) [, , ] for initial screening and identification.- High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) [, , ] or UV detection [, ] for separation and quantification.- Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) [, , ] for sensitive and specific analysis.
Q10: In which food products is alternariol most commonly found?
A10: AOH has been detected in various food products, including:- Fruits and vegetables: Tomatoes [, , ], apples [, , ], citrus fruits [], grapes [].- Cereals and cereal products: Wheat [, ], barley [], oats [].- Oilseeds and legumes: Sunflower seeds [, ], oilseed rape meal [], lentils [].- Beverages: Wine [, , ], fruit juices [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



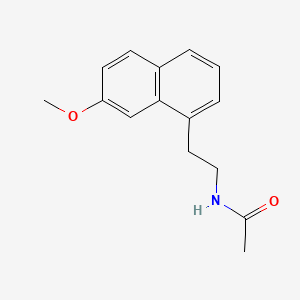
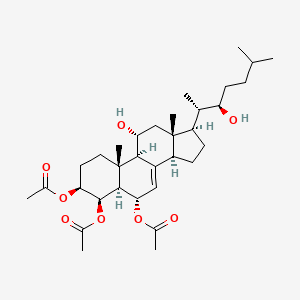
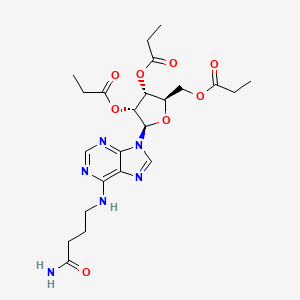

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
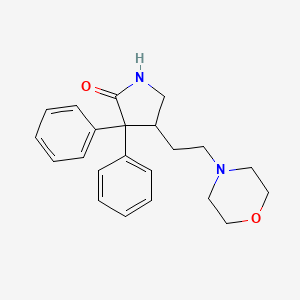

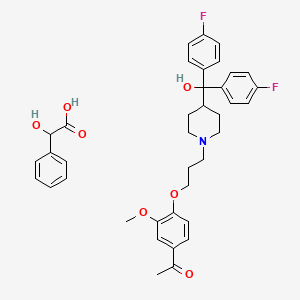
![1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1665664.png)
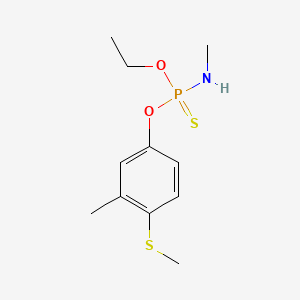
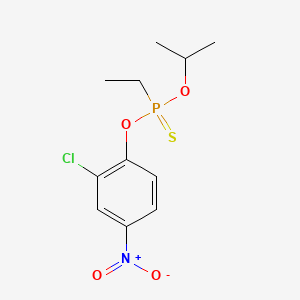

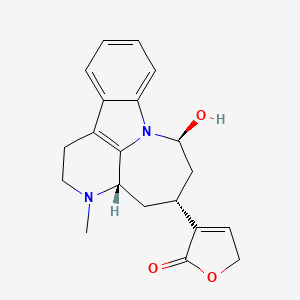
![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)